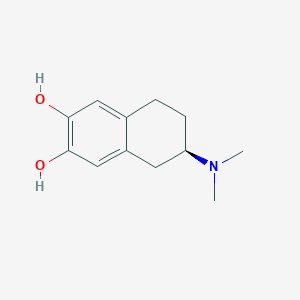![molecular formula C8H19NO3Si B11896041 1-[3-(Trimethoxysilyl)propyl]aziridine CAS No. 130284-94-5](/img/structure/B11896041.png)
1-[3-(Trimethoxysilyl)propyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trimethoxysilyl)propyl]aziridine is an organosilicon compound with the molecular formula C8H19NO3Si. It is a versatile chemical used in various applications due to its unique structure, which combines the properties of aziridines and silanes. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in fields such as materials science, chemistry, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[3-(Trimethoxysilyl)propyl]aziridine can be synthesized through the reaction of aziridine with 3-(trimethoxysilyl)propyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography helps in obtaining the desired compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Trimethoxysilyl)propyl]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different functionalized products.
Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Lewis acids, bases like sodium hydroxide or potassium carbonate
Major Products Formed
- Functionalized silanes
- Silanols and siloxanes
- Various substituted aziridines
Aplicaciones Científicas De Investigación
1-[3-(Trimethoxysilyl)propyl]aziridine has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials such as glass and metals.
Chemistry: Employed in the synthesis of functionalized silanes and as a precursor for various organosilicon compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-[3-(Trimethoxysilyl)propyl]aziridine involves the nucleophilic ring opening of the aziridine ring, which allows it to react with various nucleophiles. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming strong siloxane bonds that contribute to its adhesive properties. The compound’s ability to form covalent bonds with both organic and inorganic substrates makes it a valuable coupling agent .
Comparación Con Compuestos Similares
1-[3-(Trimethoxysilyl)propyl]aziridine can be compared with other similar compounds such as:
(3-Glycidyloxypropyl)trimethoxysilane: Both compounds contain a trimethoxysilyl group, but (3-Glycidyloxypropyl)trimethoxysilane has an epoxide ring instead of an aziridine ring.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a methacrylate group instead of an aziridine ring, making it more suitable for polymerization reactions.
The uniqueness of this compound lies in its aziridine ring, which provides distinct reactivity compared to other silane coupling agents. This makes it particularly useful in applications requiring specific functionalization and strong adhesion properties .
Propiedades
Número CAS |
130284-94-5 |
|---|---|
Fórmula molecular |
C8H19NO3Si |
Peso molecular |
205.33 g/mol |
Nombre IUPAC |
3-(aziridin-1-yl)propyl-trimethoxysilane |
InChI |
InChI=1S/C8H19NO3Si/c1-10-13(11-2,12-3)8-4-5-9-6-7-9/h4-8H2,1-3H3 |
Clave InChI |
IRXHGUPUDQSJCJ-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCN1CC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
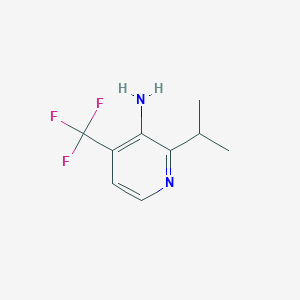
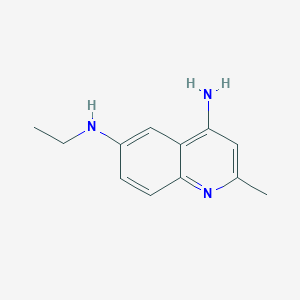
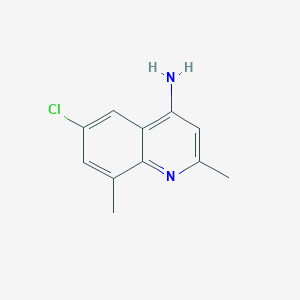

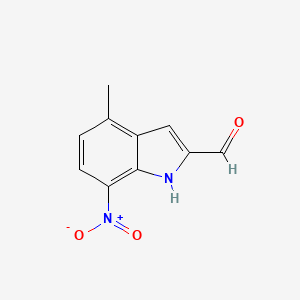
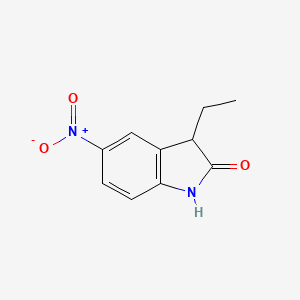
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
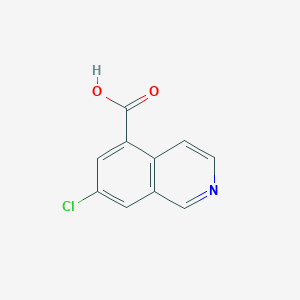
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

